molecular formula C28H28N2O11 B601128 SN-38 Glucuronide CAS No. 121080-63-5

SN-38 Glucuronide

Cat. No.: B601128
CAS No.: 121080-63-5
M. Wt: 568.5 g/mol
InChI Key: SSJQVDUAKDRWTA-CAYKMONMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SN-38 glucuronide (SN-38G) is the inactive phase II metabolite of SN-38, the active cytotoxic metabolite of the anticancer drug irinotecan (CPT-11). It is formed via glucuronidation mediated by uridine diphosphate-glucuronosyltransferase 1A1 (UGT1A1), a critical enzyme in detoxifying SN-38 . This conversion reduces SN-38's toxicity but introduces a paradoxical risk: SN-38G can be reactivated in the intestines by bacterial β-glucuronidase, regenerating SN-38 and causing dose-limiting diarrhea .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of SN-38 Glucuronide involves the enzymatic glucuronidation of SN-38. This reaction is typically carried out using human liver microsomes or recombinant uridine diphosphate glucuronosyltransferase 1A1 . The reaction conditions include the presence of uridine diphosphate glucuronic acid as a co-substrate and bovine serum albumin to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound follows similar enzymatic processes but on a larger scale. The use of bioreactors and optimized reaction conditions ensures high yield and purity of the product. The process involves continuous monitoring and adjustment of parameters such as pH, temperature, and substrate concentration .

Chemical Reactions Analysis

Formation of SN-38 Glucuronide

  • SN-38, a hydrophobic active metabolite, is generated from irinotecan (CPT-11) through hydrolysis by carboxylesterase. It is then conjugated by hepatic uridine diphosphate glucuronosyltransferases (UGTs) to form this compound (SN-38G) .
  • Specifically, UDP glucuronosyltransferase 1A1 and 1A7 are responsible for metabolizing SN-38 into the inactive β-glucuronide derivative, SN-38G .
  • Glucuronidation of SN-38 serves as an important metabolic pathway in determining the toxic effects of irinotecan .

Glucuronidation Process

  • The glucuronidation reaction was observed to be linear over a 1-hour period. Brij 35, a detergent, acts as the best activator for the reaction .
  • The apparent parameters of the reaction were independent of the molecular form of the substrate .
  • Valproic acid (VPA), an inhibitor of glucuronidation, can inhibit SN-38 conjugation, leading to an increased area under the plasma concentration-time curve (AUC) of SN-38. Conversely, phenobarbital (PB) pretreatment can increase the AUC of SN-38G and reduce the AUCs of SN-38 and irinotecan .

Deconjugation of this compound

  • SN-38G, an inactive metabolite, is secreted in the duodenum .
  • Deconjugation of SN-38G to SN-38 by β-glucuronidase in the intestinal microflora is a major factor that contributes to the development of CPT-11-induced late-onset diarrhea .
  • After incubation, most of the SN-38G is converted to SN-38 by bacterial β-glucuronidase, and little SN-38G is subsequently detectable in the culture medium .

Forms of SN-38 After Deconjugation

  • The metabolites (deconjugated SN-38) were in the lactone form immediately following the addition of SN-38G to the culture medium .
  • After 1 hour of incubation, the majority of SN-38 was found in the lactone form, with a smaller amount in the carboxylate form .
  • The lactone form of SN-38 may be the main form adsorbed onto bacterial cells due to its lipophilic nature .

Scientific Research Applications

Metabolic Pathways and Pharmacokinetics

SN-38 is primarily detoxified through glucuronidation, a metabolic process that converts it into SN-38 glucuronide. This conversion is crucial for determining the toxic effects of irinotecan and is mediated by UDP-glucuronosyltransferases (UGT), particularly UGT1A1 and UGT1A9.

Key Findings:

  • UGT1A1 and UGT1A9 Contribution : Both enzymes contribute equally to the glucuronidation of SN-38 in human liver microsomes. The presence of bovine serum albumin significantly enhances the glucuronidation activity of UGT1A9, indicating its importance in hepatic metabolism .
  • Genetic Variability : Genetic polymorphisms in the UGT1A1 gene can lead to higher plasma concentrations of SN-38, affecting the drug's efficacy and toxicity .

Deconjugation and Gut Microbiota Interaction

Research indicates that this compound can be extensively deconjugated back to SN-38 by bacterial β-glucuronidases in the intestinal lumen. This process can lead to adverse effects such as diarrhea due to the regeneration of active SN-38.

Study Insights:

  • In anaerobic conditions, a significant percentage of this compound is converted back to active SN-38, with about 91.4% found in its active lactone form after one hour of incubation .
  • Only a small fraction (approximately 10%) remains as free unbound SN-38 in the intestinal fluid, suggesting that most is either protein-bound or adsorbed onto bacterial cell walls .

Drug Delivery Systems

This compound's properties have led to innovative applications in drug delivery systems for cancer treatment. Various formulations aim to enhance the solubility and targeting of SN-38.

Innovative Approaches:

  • Polymeric Micelles : These systems have been developed to improve the solubility and stability of SN-38 while enhancing its anticancer efficacy. Studies show that polymeric micelles loaded with SN-38 exhibit superior growth inhibition in cancer cell lines compared to free SN-38 solutions .
  • Antibody-Drug Conjugates : New formulations like IMMU-132 utilize antibody coupling to target tumors more effectively while minimizing systemic toxicity .

Case Studies and Clinical Relevance

Several case studies demonstrate the significance of monitoring this compound levels in clinical settings to optimize irinotecan therapy.

Clinical Observations:

  • In a study involving cancer patients treated with irinotecan, administration of milk thistle showed no significant effect on the pharmacokinetics of irinotecan or its metabolites, including this compound, suggesting that certain herbal supplements may not interfere with drug metabolism .
  • Research on the pharmacokinetic behavior of irinotecan in rats indicated that pretreatment with panipenem did not alter the pharmacokinetics of SN-38 or its glucuronide form, reinforcing the stability of these metabolites under various treatment conditions .

Comparison with Similar Compounds

Key Pharmacokinetic Features :

  • Excretion : SN-38G is primarily excreted into bile (2–22% over 24 hours) and urine, though fecal excretion is minimal due to hydrolysis by gut microbiota .
  • Stability : In plasma, SN-38G exhibits recoveries of 85–115% under various storage conditions, with a lower limit of detection (LLOD) of 2.44–6.25 nM in bio-matrices like plasma and feces .
  • Clinical Impact: Low UGT1A1 activity correlates with higher systemic SN-38 exposure and severe toxicity, underscoring SN-38G's role in irinotecan's therapeutic index .

Comparison with Similar Glucuronidated Metabolites

Enzyme Specificity and Metabolic Pathways

SN-38G is distinct in its UGT1A1-dependence, whereas other glucuronides are catalyzed by different UGT isoforms (Table 1):

Compound UGT Isoform Substrate Clinical Relevance
SN-38 glucuronide UGT1A1, UGT1A9 SN-38 Irinotecan toxicity/efficacy
Mycophenolic acid glucuronide UGT1A9 Mycophenolic acid Immunosuppression monitoring
Chenodeoxycholic acid 24-acyl-β-D-glucuronide UGT1A3 Chenodeoxycholic acid Bile acid metabolism
Trifluoperazine N-glucuronide UGT1A4 Trifluoperazine Antipsychotic metabolism
N-Acetyl serotonin glucuronide UGT1A6 N-Acetyl serotonin Serotonin pathway modulation

Key Differences :

  • Reactivation Potential: Unlike mycophenolic acid glucuronide, SN-38G is uniquely prone to bacterial β-glucuronidase-mediated reactivation in the gut, contributing to intestinal toxicity .
  • Polymorphism Impact: UGT1A1*28 and UGT1A9 I399C>T polymorphisms significantly reduce SN-38G formation, whereas other glucuronides (e.g., mycophenolic acid glucuronide) are more affected by UGT1A9 variants .

Excretion and Biodistribution

SN-38G vs. Other Glucuronides :

  • Biliary Excretion: SN-38G (2–22%) exceeds SN-38 (7–9%) but is lower than chenodeoxycholic acid glucuronide, which is predominantly bile-excreted .
  • Urinary Excretion: SN-38G accounts for ~6.07 µM in urine after 24 hours, comparable to irinotecan but lower than mycophenolic acid glucuronide, which is renally cleared in larger amounts .
  • Fecal Excretion: SN-38G levels in feces are negligible (9.60 µg/g) due to hydrolysis, unlike irinotecan and SN-38, which accumulate .

Reactivation and Toxicity Profiles

  • SN-38G: Reactivation in the colon by bacterial β-glucuronidase increases SN-38 levels, causing late-onset diarrhea.
  • Mycophenolic Acid Glucuronide: No significant reactivation is reported; toxicity arises from systemic exposure to the parent drug .

Pharmacokinetic Parameters

Table 2: Analytical and Pharmacokinetic Metrics

Parameter SN-38G Mycophenolic Acid Glucuronide Chenodeoxycholic Acid Glucuronide
LLOD (nM) 2.44–6.25 <25 (estimated) Not reported
Plasma Recovery (%) 85–115 >85 >90
Tmax (min) 100 60–120 Not reported
AUC (h·µM) 0.70 12–24 Not reported

Clinical and Research Implications

  • Personalized Therapy: UGT1A1 genotyping predicts SN-38G formation capacity, guiding irinotecan dosing to mitigate toxicity .
  • Drug Design : Inhibitors of bacterial β-glucuronidase (e.g., piperazine derivatives) are being explored to prevent SN-38G reactivation .
  • Tumor Targeting : SN-38G's reactivation in tumors via β-glucuronidase supports prodrug strategies for localized SN-38 delivery .

Biological Activity

SN-38 glucuronide (SN-38G) is a significant metabolite of the chemotherapeutic agent irinotecan (CPT-11), which is primarily used in the treatment of colorectal cancer. Understanding the biological activity of SN-38G is crucial for optimizing irinotecan therapy and mitigating its toxic effects. This article explores the metabolic pathways, pharmacokinetics, and clinical implications of SN-38G, supported by relevant studies and data.

1. Metabolic Pathways

SN-38 is converted to SN-38G through glucuronidation, primarily mediated by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT1A9. The role of these enzymes in SN-38 glucuronidation has been extensively studied, revealing complex interactions that influence drug metabolism and toxicity.

Key Findings:

  • UGT1A1 and UGT1A9 Activity : Studies indicate that both UGT1A1 and UGT1A9 contribute significantly to the glucuronidation of SN-38. The presence of bovine serum albumin (BSA) can enhance the activity of UGT1A9, leading to increased SN-38G formation in human liver microsomes (HLM) .
  • Kinetic Properties : The glucuronidation reactions generally follow Michaelis-Menten kinetics. In the absence of BSA, substrate inhibition kinetics are observed for both UGT1A9 and HLM .

2. Pharmacokinetics

The pharmacokinetic profile of SN-38G is critical for understanding its therapeutic efficacy and safety. It has been shown that the plasma concentration ratios of SN-38G to SN-38 correlate with adverse effects such as neutropenia.

Clinical Study Insights:

  • A study involving 17 colorectal cancer patients demonstrated a strong correlation between low plasma SN-38G/SN-38 ratios and severe neutropenia during CPT-11 treatment . Regression analysis revealed high correlation coefficients, suggesting that impaired glucuronidation could lead to increased toxicity.
ParameterValue
Patient Population17 colorectal cancer patients
Correlation CoefficientUpper line: r=0.996r=0.996, Lower line: r=0.927r=0.927
Plasma Ratio (SN-38G/SN-38)Predictive of neutropenia

3. Deconjugation Mechanisms

Deconjugation of SN-38G back to its active form, SN-38, can occur under certain physiological conditions, notably in the intestinal environment.

Research Findings:

  • In vitro studies have shown that anaerobic conditions in cecal cultures lead to rapid deconjugation of SN-38G to SN-38, which can exert cytotoxic effects on intestinal mucosa . After one hour of incubation, significant percentages of SN-38 were found in both pelleted fractions and supernatants, indicating extensive conversion back to its active form.

4. Clinical Implications

The biological activity of SN-38G has direct implications for patient management during irinotecan therapy:

Adverse Effects Management :

Understanding the balance between SN-38 and its glucuronide form is essential for predicting and managing side effects such as neutropenia and diarrhea. Genetic polymorphisms in UGT1A1 can lead to variability in drug metabolism among patients .

Potential Therapeutic Strategies :

Strategies to enhance glucuronidation or inhibit deconjugation may improve therapeutic outcomes and reduce toxicity in patients receiving irinotecan.

Q & A

Basic Research Questions

Q. What standard analytical methods are recommended for quantifying SN-38 glucuronide in biological matrices?

this compound can be quantified using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with a C18 column (e.g., 2.1 × 20 mm, 3-µm particles) and mobile phases containing 0.1% formic acid in water (aqueous) and acetonitrile (organic). Positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode is optimal, with transitions such as m/z 569.05→393 for this compound. Calibration curves should span 9.8–1250 nM, with lower limits of detection (LLOD) ≤6.25 nM in plasma and feces .

Q. How is this compound synthesized in vitro for experimental use?

Incubate SN-38 with human-expressed UGT1A1 isoform for 24 hours, achieving >95% conversion. Extract the mixture using liquid-liquid extraction (dichloromethane) to remove residual SN-38, followed by solid-phase extraction (C18 column) to isolate this compound. Purity is verified via UPLC with PDA detection (λ = 380 nm) and MS/MS spectral confirmation .

Q. What role does beta-glucuronidase play in this compound toxicity?

Intestinal bacterial beta-glucuronidase deconjugates this compound in the gut lumen, regenerating cytotoxic SN-38, which induces delayed-onset diarrhea. Experimental models use colorectal tumor homogenates or fecal samples to measure reactivation rates, with clinical studies showing 3% urinary excretion of this compound .

Q. How does UGT1A1 genetic variability impact SN-38 glucuronidation?

UGT1A1*28 polymorphism reduces glucuronidation efficiency, increasing systemic SN-38 exposure and toxicity risks (e.g., neutropenia). In vitro studies in human liver microsomes show wide inter-subject variability (e.g., 4–20 pmol/min/mg protein), while Gunn rats and Crigler-Najjar patients lack SN-38 glucuronidation entirely .

Q. What are the primary metabolic pathways of irinotecan leading to this compound formation?

Irinotecan is hydrolyzed to SN-38 by carboxylesterases, followed by UGT1A1-mediated glucuronidation. This compound is excreted into bile (2–22% in preclinical models) and urine (3% clinically), with enterohepatic recirculation contributing to intestinal toxicity .

Advanced Research Questions

Q. How can LC-MS/MS methods be validated for this compound quantification in complex matrices?

Validate using:

  • Calibration curves (R² ≥ 0.99) across 48.8–6250 nM for irinotecan/SN-38 and 9.8–1250 nM for this compound.
  • Matrix effect assessments : Compare analyte peak areas in blank plasma/feces vs. standard solutions (recovery ≥85%).
  • Stability tests : Evaluate freeze-thaw cycles (−80°C to 25°C), short-term storage (4 hours at 25°C), and long-term storage (−80°C for 3 days) .

Q. What experimental strategies address interspecies differences in this compound pharmacokinetics?

Use species-specific adjustments for biliary excretion (e.g., 7–9% SN-38 vs. 2–22% this compound in rats) and validate LLODs (e.g., 2.44 nM in rat plasma vs. 116 pg/ml in human plasma). Cross-species comparisons require tissue homogenate analysis (liver/kidney) and bile duct-cannulated models .

Q. How do researchers resolve contradictions in reported glucuronidation kinetics?

Discrepancies in Km and Vmax values (e.g., UGT1A1 vs. UGT1A7 activity) are addressed by standardizing enzyme sources (recombinant isoforms vs. microsomes), normalizing protein concentrations, and using internal standards (e.g., carbamazepine) to correct ionization variability .

Q. What advanced techniques optimize this compound detection in low-abundance samples?

  • Postcolumn infused-internal standardization : Enhances signal consistency in LC-MS/MS.
  • Ion suppression mitigation : Use 0.1% formic acid in mobile phases and C18 columns at 60°C to reduce interference.
  • High-sensitivity MRM transitions : Prioritize m/z 569.05→393 for this compound with collision energy optimization .

Q. How is pharmacodynamic modeling applied to this compound toxicity studies?

Develop compartmental models integrating plasma SN-38/SN-38G ratios, biliary excretion rates, and beta-glucuronidase activity in the gut. Clinical data from colorectal cancer patients (wild-type UGT1A1) show neutropenia correlates with AUC ratios >0.05 .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O11/c1-3-12-13-7-11(40-26-22(33)20(31)21(32)23(41-26)25(35)36)5-6-17(13)29-19-14(12)9-30-18(19)8-16-15(24(30)34)10-39-27(37)28(16,38)4-2/h5-8,20-23,26,31-33,38H,3-4,9-10H2,1-2H3,(H,35,36)/t20-,21-,22+,23-,26+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJQVDUAKDRWTA-CAYKMONMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401043702
Record name SN38 glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121080-63-5
Record name SN-38G
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121080635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SN38 glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SN-38G
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3XLA2EX2N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.